molecular formula C15H21NO B3138693 (4s,4As,8as)-4-phenyldecahydro-4-quinolinol CAS No. 465536-44-1

(4s,4As,8as)-4-phenyldecahydro-4-quinolinol

Cat. No.: B3138693
CAS No.: 465536-44-1
M. Wt: 231.33 g/mol
InChI Key: JENIXYWBDVSBMO-SOUVJXGZSA-N
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Description

(4s,4As,8as)-4-phenyldecahydro-4-quinolinol is a chemical compound with the molecular formula C15H21NO It is a stereoisomer with specific chiral centers, making it a unique compound in the field of organic chemistry

Scientific Research Applications

(4s,4As,8as)-4-phenyldecahydro-4-quinolinol has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4s,4As,8as)-4-phenyldecahydro-4-quinolinol typically involves the reduction of quinoline derivatives. One common method includes the catalytic hydrogenation of 4-phenylquinoline in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under high pressure and temperature conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The compound is then purified through crystallization or chromatography techniques to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

(4s,4As,8as)-4-phenyldecahydro-4-quinolinol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Further reduction can lead to the formation of more saturated derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or platinum oxide.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: More saturated quinoline derivatives.

    Substitution: Substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of (4s,4As,8as)-4-phenyldecahydro-4-quinolinol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4s,4As,8as)-4,8a-dimethyldecahydro-4-quinolinol
  • (4s,4As,8as)-4-phenyldecahydro-4-quinolinol derivatives with different substituents

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of a phenyl group. This configuration imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

(4S,4aS,8aS)-4-phenyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c17-15(12-6-2-1-3-7-12)10-11-16-14-9-5-4-8-13(14)15/h1-3,6-7,13-14,16-17H,4-5,8-11H2/t13-,14-,15+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENIXYWBDVSBMO-SOUVJXGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(CCN2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@H](C1)[C@@](CCN2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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